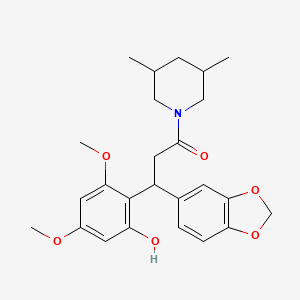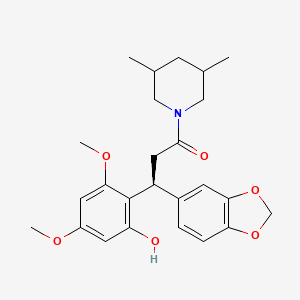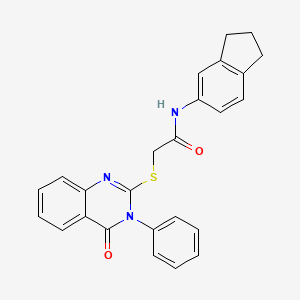![molecular formula C17H19N7O2S B10763969 N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)
N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML165 is a small molecule drug that acts as an inhibitor of the integrin αIIbβ3 receptor. It was initially developed by the National Human Genome Research Institute. The compound has a molecular formula of C17H19N7O2S and is known for its high affinity and selectivity towards the platelet integrin αIIbβ3 receptor .
Preparation Methods
The synthesis of ML165 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for ML165 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
ML165 undergoes various types of chemical reactions, including:
Oxidation: ML165 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: ML165 can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
Scientific Research Applications
ML165 has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the interactions of integrin receptors and to develop new inhibitors with improved efficacy.
Biology: ML165 is employed in cell biology to investigate the role of integrin αIIbβ3 in cellular processes such as adhesion, migration, and signaling.
Medicine: The compound is being explored for its potential therapeutic applications in conditions involving platelet aggregation and thrombosis.
Industry: ML165 can be used in the development of diagnostic tools and assays to detect integrin activity
Mechanism of Action
ML165 exerts its effects by binding to the integrin αIIbβ3 receptor, thereby inhibiting its interaction with fibrinogen and other ligands. This prevents platelet aggregation and thrombus formation. The molecular targets of ML165 include the αIIbβ3 integrin receptor, and the pathways involved are primarily related to platelet activation and aggregation .
Comparison with Similar Compounds
ML165 is unique in its high affinity and selectivity for the integrin αIIbβ3 receptor compared to other similar compounds. Some similar compounds include:
Tirofiban: Another integrin αIIbβ3 inhibitor used clinically to prevent thrombosis.
Eptifibatide: A cyclic peptide that inhibits the same receptor but has a different structure and pharmacokinetic profile.
ML165 stands out due to its small molecule nature, which allows for easier synthesis and potentially better pharmacokinetics compared to larger molecules like monoclonal antibodies .
Properties
Molecular Formula |
C17H19N7O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-amino-N-[3-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25) |
InChI Key |
ITNCYPYTFKVCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B10763886.png)
![1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)
![(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)
![1-[5-[4-(Methylthio)phenyl]-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B10763924.png)
![2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine](/img/structure/B10763949.png)
![N-(3,4-dimethylphenyl)-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]-butanediamide](/img/structure/B10763956.png)



